molecular formula C42H53NO16 B139858 Epelmycin E CAS No. 138636-10-9

Epelmycin E

Cat. No. B139858
M. Wt: 827.9 g/mol
InChI Key: DGBFPZUOWZFVHF-SMUQNYKLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epelmycin E is a natural product that belongs to the macrolide family of antibiotics. It was first isolated from the culture broth of Streptomyces sp. strain K03-0134 in 2003. Epelmycin E has shown promising results as an antibacterial agent against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). In

Scientific Research Applications

Epelmycin E has shown promising results as an antibacterial agent against a wide range of Gram-positive bacteria, including Epelmycin E and VRE. It has also been shown to have antitumor activity against several cancer cell lines. Therefore, Epelmycin E has potential applications in the treatment of bacterial infections and cancer.

Mechanism Of Action

The mechanism of action of Epelmycin E involves binding to the 50S ribosomal subunit of bacterial cells, thereby inhibiting protein synthesis. This leads to the accumulation of incomplete or abnormal proteins, which in turn disrupts bacterial growth and replication. Epelmycin E has a unique binding site on the ribosome, which makes it different from other macrolide antibiotics.

Biochemical And Physiological Effects

Epelmycin E has been shown to have a bacteriostatic effect on Gram-positive bacteria, inhibiting their growth and replication. It has also been shown to induce apoptosis in cancer cells, leading to their death. Epelmycin E has low toxicity to mammalian cells, making it a potential candidate for the development of new antibacterial and antitumor agents.

Advantages And Limitations For Lab Experiments

Epelmycin E has several advantages for lab experiments, including its broad-spectrum antibacterial activity and low toxicity to mammalian cells. However, its low yield and high cost make it difficult to obtain in large quantities for experiments. In addition, its mechanism of action is not fully understood, which makes it challenging to optimize its use in experiments.

Future Directions

For Epelmycin E research include the development of more efficient and cost-effective methods for its synthesis, the elucidation of its mechanism of action, and the optimization of its use as an antibacterial and antitumor agent. Epelmycin E also has potential applications in the development of new antibiotics and anticancer drugs. Therefore, further research on Epelmycin E is warranted to fully explore its potential as a therapeutic agent.
Conclusion
Epelmycin E is a promising natural product with potential applications in the treatment of bacterial infections and cancer. Its mechanism of action involves binding to the 50S ribosomal subunit of bacterial cells, leading to the inhibition of protein synthesis. Epelmycin E has several advantages for lab experiments, including its broad-spectrum antibacterial activity and low toxicity to mammalian cells. However, its low yield and high cost make it difficult to obtain in large quantities for experiments. Further research on Epelmycin E is warranted to fully explore its potential as a therapeutic agent.

properties

CAS RN

138636-10-9

Product Name

Epelmycin E

Molecular Formula

C42H53NO16

Molecular Weight

827.9 g/mol

IUPAC Name

methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2R,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

InChI

InChI=1S/C42H53NO16/c1-8-42(52)16-25(30-31(34(42)41(51)53-7)38(50)32-33(37(30)49)36(48)29-20(35(32)47)10-9-11-23(29)45)57-27-14-21(43(5)6)39(18(3)55-27)59-28-15-24(46)40(19(4)56-28)58-26-13-12-22(44)17(2)54-26/h9-11,17-19,21,24-28,34,39-40,45-46,49-50,52H,8,12-16H2,1-7H3/t17-,18-,19-,21-,24-,25-,26-,27-,28-,34-,39+,40+,42+/m0/s1

InChI Key

DGBFPZUOWZFVHF-SMUQNYKLSA-N

Isomeric SMILES

CC[C@]1(C[C@@H](C2=C([C@H]1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O[C@H]7CCC(=O)[C@@H](O7)C)O)N(C)C)O

SMILES

CCC1(CC(C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O

Canonical SMILES

CCC1(CC(C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O

Other CAS RN

138636-10-9

synonyms

epelmycin E

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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